CV-6209 In Vitro Potency: 104-Fold Improvement in Platelet Aggregation Inhibition vs. Structural Analog CV-3988
CV-6209 demonstrates a 104-fold increase in potency for inhibiting PAF-induced rabbit platelet aggregation compared to its predecessor, CV-3988, in a direct head-to-head study [1]. The IC50 for CV-6209 was 7.5 x 10⁻⁸ M (75 nM) [1]. This potency advantage is consistent across multiple comparator antagonists, being 9-fold more potent than ONO-6240, 8-fold more potent than Ginkgolide B, and 3-fold more potent than etizolam in the same assay system [1].
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation (potency fold difference) |
|---|---|
| Target Compound Data | IC50 = 7.5 x 10⁻⁸ M (75 nM) for rabbit platelet aggregation |
| Comparator Or Baseline | CV-3988: 104x less potent; ONO-6240: 9x less potent; Ginkgolide B: 8x less potent; Etizolam: 3x less potent |
| Quantified Difference | CV-6209 is 104x, 9x, 8x, and 3x more potent than CV-3988, ONO-6240, Ginkgolide B, and etizolam, respectively |
| Conditions | Rabbit platelet-rich plasma stimulated with PAF |
Why This Matters
For procurement, this data justifies selecting CV-6209 when a highly sensitive in vitro assay for PAF antagonism is required, as significantly lower concentrations are needed, reducing potential off-target effects.
- [1] Terashita Z, Imura Y, Takatani M, Tsushima S, Nishikawa K. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. J Pharmacol Exp Ther. 1987 Jul;242(1):263-8. PMID: 3612533. View Source
